1-(2-Aminopropoxy)-2-chlorobenzene

Description

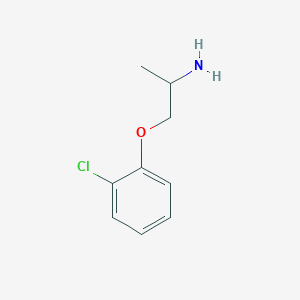

1-(2-Aminopropoxy)-2-chlorobenzene is an aromatic ether derivative characterized by a 2-chlorophenyl group linked via a propoxy chain to a primary amine. This compound shares structural homology with mexiletine analogs, which are sodium channel blockers used in treating myotonia and arrhythmias . The chlorine substituent at the ortho position distinguishes it from related compounds, influencing electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-(2-chlorophenoxy)propan-2-amine |

InChI |

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |

InChI Key |

HWFUWQBNSLHMRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 1-bromo-2-propanol in the presence of a base, such as potassium carbonate, to form 1-(2-hydroxypropoxy)-2-chlorobenzene. This intermediate is then treated with ammonia or an amine to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-2-chlorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminopropoxy)-2-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(2-Aminopropoxy)-2-chlorobenzene with key analogs, highlighting substituent variations and their implications:

Key Observations :

- Electron-withdrawing substituents (Cl, F, CF₃) increase polarity but reduce LogP compared to methyl groups.

Physicochemical Properties

Data from mexiletine analogs () and fluorinated derivatives () provide indirect insights:

| Property | Mexiletine | mHM (3-hydroxy) | 2-F Analog | 2-Cl Analog (Predicted) |

|---|---|---|---|---|

| pKa | 9.1 | 8.7 | ~8.9 | ~8.5 |

| LogP | 1.8 | 1.2 | 1.2 | 1.5 |

| Water Solubility | Low | Moderate | Moderate | Low |

Pharmacological Implications

- Sodium Channel Blocking : Ortho-substituted derivatives exhibit use-dependent inhibition, where bulkier groups (e.g., Cl) may prolong channel interaction due to steric effects .

- Anti-myotonic Activity: Calixmexitil, a cluster of 2-aminopropoxy moieties on calix[4]arene, shows enhanced efficacy over monomeric mexiletine, highlighting the role of substituent spatial arrangement .

Biological Activity

1-(2-Aminopropoxy)-2-chlorobenzene is an organic compound notable for its structural characteristics, including a chlorine atom at the second position of the benzene ring and an aminopropoxy group. This unique configuration contributes to its biological activity and potential applications in pharmacology and biochemistry.

- Molecular Formula : C9H10ClN

- Molecular Weight : 173.64 g/mol

- Structure : The compound features a chlorobenzene core with an aminopropoxy substituent, enhancing its lipophilicity and membrane permeability, which are beneficial for drug design.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The aminopropoxy group can form hydrogen bonds with active sites of enzymes, potentially modulating their function.

- Halogen Bonding : The presence of the chlorine atom may facilitate halogen bonding, influencing binding affinity and specificity towards biological targets.

Biological Activity

This compound exhibits a range of biological activities, including:

- Enzyme Modulation : Interaction studies suggest that the compound can alter enzyme activity, which is crucial for metabolic pathways.

- Potential Therapeutic Effects : Its ability to bind to various receptors indicates potential therapeutic applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Enzyme Interaction Study :

- Objective : To assess the binding affinity of the compound towards specific enzymes.

- Findings : The compound showed significant modulation of enzyme activity, suggesting its utility in biochemical assays.

-

Pharmacological Application :

- Research Focus : Investigating the compound's role in drug design.

- Results : Enhanced lipophilicity and membrane permeability were observed, making it a suitable candidate for further pharmacological studies.

Comparative Analysis

To understand the unique properties of this compound, comparisons with structurally similar compounds reveal its distinctive features:

| Compound Name | Chlorine Position | Lipophilicity | Membrane Permeability |

|---|---|---|---|

| This compound | 2 | High | High |

| 1-(2-Aminopropoxy)-4-chlorobenzene | 4 | Moderate | Moderate |

| 1-(2-Aminopropoxy)-2-fluorobenzene | 2 | Moderate | Low |

The positioning of the chlorine atom significantly affects both lipophilicity and membrane permeability, emphasizing the importance of structural arrangement in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.